1-Cyclopropylaziridine-2-carbonitrile
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Overview
Description
1-Cyclopropylaziridine-2-carbonitrile is an organic compound that features a three-membered aziridine ring fused with a cyclopropyl group and a nitrile functional group.
Preparation Methods
The synthesis of 1-Cyclopropylaziridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with a suitable nitrile precursor in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity . Industrial production methods may involve continuous flow processes to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
1-Cyclopropylaziridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring is highly strained, making it susceptible to nucleophilic attack. .
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines and other derivatives.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, forming complex heterocyclic structures.
Scientific Research Applications
1-Cyclopropylaziridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.
Polymer Chemistry: The compound is used in the synthesis of polyamines through ring-opening polymerization, which has applications in creating antibacterial coatings and materials for CO2 adsorption.
Biological Studies: Its derivatives are studied for their potential as enzyme inhibitors and modulators of biological pathways.
Mechanism of Action
The mechanism of action of 1-Cyclopropylaziridine-2-carbonitrile involves its high ring strain, which makes it reactive towards nucleophiles. The compound can alkylate thiol groups in proteins, leading to the inhibition of enzymes such as protein disulfide isomerases. This mechanism is particularly relevant in its potential anticancer activity, where it targets extracellular cysteine-containing proteins of cancer cells .
Comparison with Similar Compounds
1-Cyclopropylaziridine-2-carbonitrile can be compared with other aziridine derivatives such as:
Aziridine-2-carboxylic acid: Known for its use in medicinal chemistry as an immunomodulatory agent.
Mitomycin C: An aziridine-containing chemotherapeutic agent with significant antitumor activity.
Azinomycin B: Another aziridine derivative used in cancer treatment.
The uniqueness of this compound lies in its combination of the cyclopropyl and nitrile groups, which confer distinct reactivity and potential for diverse applications.
Properties
CAS No. |
75985-12-5 |
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Molecular Formula |
C6H8N2 |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
1-cyclopropylaziridine-2-carbonitrile |
InChI |
InChI=1S/C6H8N2/c7-3-6-4-8(6)5-1-2-5/h5-6H,1-2,4H2 |
InChI Key |
JZDIDTHPBYSKOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC2C#N |
Origin of Product |
United States |
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